![molecular formula C8H8N2O B3013036 6-Methylbenzo[d]isoxazol-3-amine CAS No. 1378699-89-8](/img/structure/B3013036.png)
6-Methylbenzo[d]isoxazol-3-amine
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Overview
Description
“6-Methylbenzo[d]isoxazol-3-amine” is a chemical compound with the molecular formula C8H8N2O . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
Isoxazoles, including “6-Methylbenzo[d]isoxazol-3-amine”, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular structure of “6-Methylbenzo[d]isoxazol-3-amine” is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. For instance, they can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Physical And Chemical Properties Analysis
“6-Methylbenzo[d]isoxazol-3-amine” is a solid compound . Its molecular weight is 148.16 .
Scientific Research Applications
BRD4 Bromodomain Inhibitors
6-Methylbenzo[d]isoxazol-3-amine has been used in the synthesis of a new class of small-molecule BRD4 bromodomain inhibitors . These inhibitors have high binding affinity to BRD4, a protein associated with various diseases including cancer and inflammation . The most potent inhibitor exhibited a ΔT m value of 7.8 °C as evaluated in thermal shift assay (TSA) and an IC 50 value of 0.21 μM in a peptide competition assay .
Cancer Treatment
The BRD4 protein, which these inhibitors target, has been associated with several human diseases and conditions including cancers such as acute myeloid leukemia (AML), MLL, gastrointestinal stromal tumor (GIST), triple-negative breast cancer, prostate cancer, neuroblastoma, pancreatic cancer, cholangiocarcinoma, as well as inflammations . Therefore, these inhibitors could potentially be used in the treatment of these conditions.
Anti-inflammatory Applications
The BRD4 protein is also associated with inflammation . Therefore, inhibitors of this protein could potentially be used in the treatment of inflammatory conditions.
Analgesic Applications
Isoxazole derivatives, which include 6-Methylbenzo[d]isoxazol-3-amine, have been found to have analgesic (pain-relieving) properties . Therefore, this compound could potentially be used in the development of new analgesics.
Antidepressant Applications
Isoxazole derivatives have also been found to have antidepressant properties . Therefore, 6-Methylbenzo[d]isoxazol-3-amine could potentially be used in the development of new antidepressants.
Antiviral Applications
Isoxazole derivatives have been found to have antiviral properties . Therefore, 6-Methylbenzo[d]isoxazol-3-amine could potentially be used in the development of new antiviral medications.
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
The primary target of 6-Methylbenzo[d]isoxazol-3-amine is the glutamate-gated chloride channels (GluCl) . These channels play a crucial role in the nervous system, regulating the flow of chloride ions across the neuronal membrane and modulating the excitability of neurons.
Mode of Action
6-Methylbenzo[d]isoxazol-3-amine and its analogs demonstrate inhibitory activity on GluCl . This inhibition leads to a series of changes in the neuronal activity, including the inhibition of pharyngeal pumping, motility, and egg or microfilaria release .
Biochemical Pathways
The inhibition of glucl can disrupt the normal functioning of neurons, leading to the observed effects on pharyngeal pumping, motility, and egg or microfilaria release .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
The inhibition of GluCl by 6-Methylbenzo[d]isoxazol-3-amine leads to a loss of host immunosuppression . This can have significant effects at the molecular and cellular levels, potentially disrupting the life cycle of certain parasites.
properties
IUPAC Name |
6-methyl-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUHXLAVQYXDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzo[d]isoxazol-3-amine |
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